molecular formula C23H23N5O3S B2629696 6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone CAS No. 866136-78-9

6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone

Cat. No.: B2629696
CAS No.: 866136-78-9
M. Wt: 449.53
InChI Key: NZAQJUYISUOJNK-UHFFFAOYSA-N
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Description

6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone is a synthetic chemical scaffold designed for pharmaceutical and biochemical research. This molecule integrates a 4,5-dihydropyridazin-3(2H)-one core, a privileged structure in medicinal chemistry, with a 1,2,4-triazole ring system. The strategic fusion of these heterocycles produces a complex pharmacophore that is of significant interest in the investigation of novel bioactive agents. Pyridazinone derivatives are a well-established class of compounds known to exhibit a broad and diverse range of pharmacological activities, making them a fertile ground for discovery . Published scientific literature on closely related analogs highlights their potential as key scaffolds for developing therapeutics. For instance, certain pyridazinone-containing compounds have been identified as p38 kinase inhibitors, which play a critical role in cellular stress responses and are a target for reducing gene expression in conditions like facioscapulohumeral muscular dystrophy (FSHD) . Other documented activities in this chemical family include antihypertensive, antithrombotic, cardiotonic, and anticancer effects, underscoring the versatility and research value of this structural class . The specific substitution pattern on this compound—featuring a 4-methoxybenzylsulfanyl side chain—offers a distinct chemical space for structure-activity relationship (SAR) studies, particularly in optimizing selectivity and potency against specific biological targets. Researchers can leverage this compound as a critical intermediate or tool molecule in hit-to-lead optimization campaigns, enzyme inhibition assays, and phenotypic screening for various disease models.

Properties

IUPAC Name

6-[[4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methoxy]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-3-27-20(24-25-23(27)32-16-17-9-11-19(30-2)12-10-17)15-31-21-13-14-22(29)28(26-21)18-7-5-4-6-8-18/h4-14H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAQJUYISUOJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)COC3=NN(C(=O)C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone is a complex organic molecule with potential biological activities. Its structure includes a pyridazinone core, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C23H23N5O3S
  • Molecular Weight : 449.53 g/mol
  • CAS Number : [Not provided in the search results]

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antifungal and antibacterial activities. The specific compound under discussion may also demonstrate similar effects, particularly due to the presence of the triazole moiety which is known for its efficacy against various pathogens .

Anticancer Potential

The pyridazinone structure has been linked to anticancer activity in several studies. Compounds with a similar framework have shown cytotoxic effects against different cancer cell lines. For example, derivatives of pyridazinones have been reported to inhibit cell proliferation and induce apoptosis in cancer cells . The specific interactions of this compound with cancer cell signaling pathways remain an area for further investigation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound.

Structural Feature Impact on Activity
Triazole RingEnhances antifungal and antibacterial properties
Methoxy GroupMay improve lipophilicity and cellular uptake
Sulfanyl GroupPotentially increases interaction with biological targets
Phenyl SubstituentInfluences cytotoxicity; electron-donating groups enhance activity

Case Studies and Research Findings

  • Anticonvulsant Activity : Similar compounds have been tested for anticonvulsant properties, showing effective results in models of induced seizures. The mechanism often involves modulation of neurotransmitter systems, which could be relevant for our compound as well .
  • Cytotoxicity Studies : A study demonstrated that certain pyridazinone derivatives exhibited IC50 values less than that of standard drugs like doxorubicin against various cancer cell lines. This suggests that our compound could also be evaluated for similar cytotoxic effects .
  • In Vivo Efficacy : Preliminary animal studies on related compounds have shown promising results in terms of reducing tumor size and improving survival rates. Such studies would be essential to validate the therapeutic potential of this compound in clinical settings.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity : Compounds containing triazole and pyridazinone structures have been reported to exhibit significant antimicrobial properties. The presence of the sulfanyl group may enhance this activity by interacting with microbial enzymes or cell membranes.
  • Anticonvulsant Properties : Similar compounds have shown promise in treating seizures. The structure of this compound suggests potential efficacy in anticonvulsant applications, particularly in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The structure-activity relationship (SAR) indicates that modifications on the triazole ring can influence anticonvulsant efficacy .
  • Neuroprotective Effects : The potential neuroprotective effects of this compound can be attributed to its ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress. Studies on related compounds have shown improvement in cognitive functions in models of neurodegenerative diseases such as Alzheimer's .

Case Studies

StudyFindingsImplications
Antimicrobial Efficacy A study demonstrated that triazole derivatives exhibited significant inhibition against various bacterial strains.This suggests that 6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone could be developed as a new antimicrobial agent.
Anticonvulsant Activity In vivo studies indicated that similar pyridazinone compounds showed reduced seizure frequency in animal models.This opens avenues for further testing of the compound as a potential anticonvulsant medication .
Neuroprotection Research into compounds with similar structures revealed protective effects against neurotoxicity in cellular models.This highlights the need for clinical trials to assess the neuroprotective potential of this compound in humans .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridazinone-triazole 4-Methoxybenzylsulfanyl, ethyl Unknown -
4-Ethyl-5-[(4-methyl-triazolyl)sulfanyl] Triazole-thione Methyltriazolyl, thione Conformational polymorphism
VUAA1 Triazole-acetamide 3-Pyridinyl, ethylphenyl Orco agonist
5-(4-Methoxyphenyl)-3(2H)-pyridazinone Pyridazinone 4-Methoxyphenyl Baseline for pyridazinone SAR

Table 2: Physicochemical Properties (Estimated)

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Acceptors
Target Compound ~450 ~3.5 8
VUAA1 423.5 3.8 6
5-(4-Methoxyphenyl)-3(2H)-pyridazinone 216.2 1.2 3

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